![molecular formula C23H28IPSi B1290072 (2-Trimethylsilylethyl)triphenylphosphonium Iodide CAS No. 63922-84-9](/img/structure/B1290072.png)
(2-Trimethylsilylethyl)triphenylphosphonium Iodide
Overview
Description
“(2-Trimethylsilylethyl)triphenylphosphonium Iodide” is a chemical compound with the molecular formula C23H28IPSi . It is a white to orange to green powder or crystal .
Molecular Structure Analysis
The molecular weight of this compound is 490.4 g/mol . The IUPAC name is triphenyl (2-trimethylsilylethyl)phosphanium iodide . The InChI string and the canonical SMILES are also available .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 115.0 to 119.0 °C . It is moisture sensitive and should be stored under inert gas .Scientific Research Applications
Anticancer Activity
“(2-Trimethylsilylethyl)triphenylphosphonium Iodide” has been shown to have anticancer activity . It may be used in the development of new cancer therapies .
Environmental Research
This compound also has potential applications in environmental research , including its role in pollution management and sustainability .
Pollution Management
“(2-Trimethylsilylethyl)triphenylphosphonium Iodide” can be used to remove pollutants from water and soil . Its use can help reduce the environmental impact of industrial processes .
Industrial Research
This compound also has potential applications in industrial research , including its use in manufacturing processes and improving product quality and efficiency .
Synthesis of Phosphacyclic Compounds
It can be used as a reactant or reagent for the synthesis of phosphacyclic compounds via oxidative dimerizations .
Synthesis of Enamides
This compound can be used for the synthesis of enamides via cross-coupling .
Synthesis of Terminal Alkynes
“(2-Trimethylsilylethyl)triphenylphosphonium Iodide” can be used for the synthesis of terminal alkynes via dehydrohalogenation of aldehydes .
Synthesis of Cyclopeptide Alkaloids
Finally, this compound can be used for the synthesis of cyclopeptide alkaloids for use as antibacterial or cytotoxic agents .
Safety and Hazards
Mechanism of Action
is a type of organosilicon compound . Organosilicon compounds are often used in organic synthesis due to their reactivity and stability. They can participate in a variety of reactions, including carbon-carbon bond formation and functional group transformations .
The phosphonium group in the compound suggests that it might be used as a Wittig reagent . Wittig reagents are commonly used in organic synthesis to convert aldehydes and ketones into alkenes in a process known as the Wittig reaction .
The trimethylsilyl group (TMS) is a protecting group used in organic synthesis. It is used to protect reactive hydroxyl groups and can be removed under mild conditions .
properties
IUPAC Name |
triphenyl(2-trimethylsilylethyl)phosphanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28PSi.HI/c1-25(2,3)20-19-24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYPOSEOPBJMW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28IPSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623794 | |
Record name | Triphenyl[2-(trimethylsilyl)ethyl]phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63922-84-9 | |
Record name | Triphenyl[2-(trimethylsilyl)ethyl]phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Trimethylsilylethyl)triphenylphosphonium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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